An In-depth Technical Guide to 5-bromo-N-methoxypyridine-3-carboxamide
An In-depth Technical Guide to 5-bromo-N-methoxypyridine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-N-methoxypyridine-3-carboxamide, a pyridine carboxamide derivative with potential applications in medicinal chemistry and drug discovery. The document details the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Furthermore, it explores predicted spectroscopic data for its characterization and discusses its potential biological significance based on the activities of structurally related molecules. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel heterocyclic compounds.
Introduction
5-bromo-N-methoxypyridine-3-carboxamide belongs to the class of nicotinamides, which are derivatives of nicotinic acid (Vitamin B3). This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The pyridine ring is a common scaffold in many approved drugs, and the strategic placement of substituents can be used to modulate the pharmacological properties of the molecule.
The presence of a bromine atom at the 5-position of the pyridine ring offers a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening. The N-methoxyamide functionality can influence the compound's metabolic stability and pharmacokinetic profile. While specific biological data for 5-bromo-N-methoxypyridine-3-carboxamide is not extensively documented in the public domain, its structural similarity to other biologically active nicotinamide derivatives suggests its potential as a scaffold for the development of novel therapeutic agents.
Chemical and Physical Properties
5-bromo-N-methoxypyridine-3-carboxamide is a distinct chemical entity with the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 1137063-16-1 | |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| SMILES | CONC(=O)C1=CC(Br)=CN=C1 | |
| Storage | 2-8 °C |
Chemical Structure
Caption: Chemical structure of 5-bromo-N-methoxypyridine-3-carboxamide.
Synthesis
The synthesis of 5-bromo-N-methoxypyridine-3-carboxamide can be achieved in a two-step process starting from nicotinic acid. The first step involves the bromination of the pyridine ring to yield 5-bromonicotinic acid. The second step is the coupling of the resulting carboxylic acid with methoxyamine hydrochloride.
Synthesis of 5-Bromonicotinic Acid
A common method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid using bromine in the presence of thionyl chloride and a catalytic amount of iron powder.
Experimental Protocol:
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To a mixture of nicotinic acid (1 equivalent) and powdered iron (0.5-5.0 wt%), add thionyl chloride.
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Heat the mixture to 70-80°C and add bromine (approximately 1.9 equivalents) dropwise over 2 hours.
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Reflux the reaction mixture for 6-14 hours.
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After cooling, carefully hydrolyze the reaction mixture with water.
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Adjust the pH to 2.5-3.0 with an inorganic base to precipitate the product.
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The crude 5-bromonicotinic acid can be collected by filtration and purified by recrystallization.
This procedure is based on established methods for the bromination of nicotinic acid.
Synthesis of 5-bromo-N-methoxypyridine-3-carboxamide
The final step involves the formation of the amide bond between 5-bromonicotinic acid and methoxyamine. This can be achieved using standard peptide coupling reagents. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA).
Experimental Protocol:
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Dissolve 5-bromonicotinic acid (1 equivalent) and HOBt (1.2 equivalents) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
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Add DIPEA (2.5 equivalents) to the solution and stir for a few minutes.
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Add EDC hydrochloride (1.2 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
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Add methoxyamine hydrochloride (1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for 5-bromo-N-methoxypyridine-3-carboxamide.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:
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Pyridine Ring Protons: Three distinct aromatic protons. The proton at C2 would likely be the most downfield, followed by the proton at C6, and then the proton at C4.
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Methoxy Protons: A singlet corresponding to the three protons of the methoxy group, likely appearing around 3.8-4.0 ppm.
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Amide Proton: A broad singlet for the N-H proton, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show seven distinct carbon signals:
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Pyridine Ring Carbons: Five signals for the carbons of the pyridine ring. The carbon bearing the bromine (C5) would be significantly influenced by the halogen's electronic effects.
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Carbonyl Carbon: A signal in the downfield region (around 165-175 ppm) corresponding to the amide carbonyl carbon.
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Methoxy Carbon: A signal for the methoxy carbon, typically appearing around 50-60 ppm.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the methoxy group and other fragments from the pyridine carboxamide core.
Potential Applications and Biological Activity
While there is no specific biological data for 5-bromo-N-methoxypyridine-3-carboxamide, the broader class of nicotinamide and 5-bromonicotinamide derivatives has been investigated for a range of therapeutic applications.
Derivatives of nicotinic acid are known to interact with various biological targets. For instance, some act as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are targets for cancer therapy.
The 5-bromo-substituted pyridine motif is a key structural feature in various compounds with demonstrated biological activity. For example, related compounds have shown potential as dopamine and serotonin receptor antagonists, suggesting applications in the treatment of neurological and psychiatric disorders[1]. The bromine atom can also enhance the binding affinity of a molecule to its target protein through halogen bonding.
Given these precedents, 5-bromo-N-methoxypyridine-3-carboxamide represents a valuable starting point for the design and synthesis of novel compounds with potential therapeutic value. Further derivatization at the 5-position via cross-coupling reactions could lead to the discovery of potent and selective modulators of various biological targets.
Caption: Potential role in drug discovery.
Safety and Handling
As with any chemical compound, 5-bromo-N-methoxypyridine-3-carboxamide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
5-bromo-N-methoxypyridine-3-carboxamide is a synthetically accessible heterocyclic compound with potential for applications in drug discovery and medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and predicted spectroscopic data. While experimental data on its biological activity is currently lacking, the structural features of this molecule suggest that it is a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this and related compounds is warranted.
References
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Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 48(12), 1847–1853. [Link]
